molecular formula C12H23ClN2O4 B6286338 H-L-Lys(Cyc)-OH*HCl CAS No. 1428330-92-0

H-L-Lys(Cyc)-OH*HCl

Cat. No.: B6286338
CAS No.: 1428330-92-0
M. Wt: 294.77 g/mol
InChI Key: JIUUJVSPXXHPSF-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Lys(Cyc)-OH*HCl typically involves the cyclization of L-lysine residues. One common method is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) initiated by lithium hexamethyldisilazide (LiHMDS). This method is known for its rapid reaction time and ability to produce polypeptides with low dispersity .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for the efficient assembly of peptide chains.

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Cyc)-OH*HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imino acids and hydrogen peroxide.

    Reduction: Reduction reactions can convert the cyclic dipeptide back to its linear form.

    Substitution: Substitution reactions can introduce different functional groups into the peptide structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of the original cyclic dipeptide. These derivatives can exhibit different physical and chemical properties, making them useful for specific applications.

Scientific Research Applications

H-L-Lys(Cyc)-OH*HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-L-Lys(Cyc)-OH*HCl involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity by mimicking natural substrates. The compound’s cyclic structure allows it to fit into enzyme active sites, blocking the access of natural substrates and thus inhibiting enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Lys(Cyc)-OH*HCl is unique due to its cyclic structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This cyclic form can enhance the stability and bioavailability of the compound, making it more suitable for certain applications in medicine and industry.

Properties

IUPAC Name

(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9;/h9-10H,1-8,13H2,(H,14,17)(H,15,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUUJVSPXXHPSF-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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